2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C6H11N3O. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets such as nicotinamide phosphoribosyltransferase (nampt) and cytochrome p450 (cyp) enzymes .
Mode of Action
Similar compounds have been found to inhibit nampt, an enzyme that plays a pivotal role in many biological processes including metabolism and aging .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway, which is crucial for cellular energy metabolism .
Pharmacokinetics
Similar compounds have been found to have issues with cyp direct inhibition (di), which were resolved through modulation of lipophilicity .
Result of Action
Similar compounds have been found to show potent activity against various biological targets .
Action Environment
Similar compounds have been found to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-4-amine, undergoes amination to introduce the amino group[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....
Reduction: The intermediate compound is then reduced to form the corresponding alcohol[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....
Protection and Deprotection: Protecting groups may be used to prevent unwanted side reactions during the synthesis[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Derivatives with different functional groups
Scientific Research Applications
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is similar to other pyrazole derivatives, such as 3(5)-substituted pyrazoles. its unique structure and functional groups contribute to its distinct properties and applications. Other similar compounds include:
1-Methyl-1H-pyrazol-4-amine
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethanol
3(5)-Substituted Pyrazoles
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Properties
IUPAC Name |
2-amino-1-(1-methylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNQZUVFSQKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152927-77-9 | |
Record name | 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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